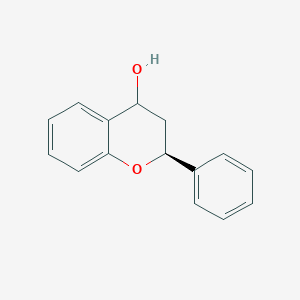
(2S)-Flavan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-flavan-4-ol is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 4. It derives from a hydride of a (2S)-flavan.
Scientific Research Applications
Antioxidant Properties
(2S)-Flavan-4-ol is recognized for its potent antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is particularly beneficial in preventing chronic diseases such as cardiovascular disorders and cancer. Studies have shown that flavanols can scavenge reactive oxygen species effectively, contributing to their health-promoting effects .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. It modulates various signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .
Cancer Prevention
There is growing evidence supporting the role of this compound in cancer prevention. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. For instance, it has shown cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231 cells .
| Application | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine production | |
| Cancer prevention | Induces apoptosis |
Functional Food Ingredient
This compound is utilized as a functional ingredient in food products due to its health benefits. It is incorporated into dietary supplements and health foods aimed at improving cardiovascular health and metabolic functions .
Flavor and Color Enhancer
In addition to its health benefits, this compound contributes to the flavor and color profile of various food products. Its natural occurrence in fruits and vegetables makes it a desirable additive for enhancing sensory qualities without synthetic chemicals .
| Application | Benefit | Reference |
|---|---|---|
| Functional ingredient | Supports cardiovascular health | |
| Flavor/color enhancer | Improves sensory qualities |
Skin Protection
The antioxidant properties of this compound are leveraged in cosmetic formulations to protect skin from oxidative damage caused by UV radiation and pollution. Its incorporation into skincare products helps mitigate signs of aging and improve skin texture .
Anti-aging Effects
Formulations containing this compound are marketed for their anti-aging benefits, as they can enhance skin hydration and elasticity while reducing the appearance of fine lines .
| Application | Effect | Reference |
|---|---|---|
| Skin protection | Shields against oxidative damage | |
| Anti-aging | Improves hydration and elasticity |
Clinical Trials on Antioxidant Effects
A randomized controlled trial assessed the effects of high-polyphenol cocoa containing this compound on antioxidant capacity in healthy adults. Results indicated significant improvements in plasma antioxidant levels post-consumption, highlighting its potential as a dietary supplement for enhancing antioxidant defenses .
Efficacy in Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells (MDA-MB-231) at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent in oncology .
Chemical Reactions Analysis
Stereochemical Resolution
Lipase-catalyzed kinetic resolution enables enantiomeric separation:
3.1. Enzymatic Acetylation
-
Racemic trans-flavan-4-ols undergo acetylation with vinyl acetate (VinOAc) in THF, selectively catalyzed by lipases (e.g., Candida antarctica lipase B).
-
Optimal conditions (30°C, 250 rpm, 100 mM substrate) yield enantiopure acetates (e.g., (2S,4R)-3a ) with >99% ee .
3.2. Hydrolysis
-
Na₂CO₃-mediated hydrolysis of acetates regenerates (2S,4R)-2a with 91% yield and retained optical purity .
| Enzyme | Conversion (%) | Selectivity Factor (E) |
|---|---|---|
| CAL-B | 41 | >200 |
| Porcine Pancreatic Lipase | 27 | 100–150 |
Table 2: Lipase performance in kinetic resolution .
Structural and Spectroscopic Analysis
-
NMR Analysis : Key ¹H-NMR shifts for (2S)-Flavan-4-ol include δ 4.88 ppm (C-2 CH) and δ 5.33 ppm (C-4 CH), distinguishing trans-isomers from cis-analogues .
-
Mass Spectrometry : ESI-TOF-HRMS confirms molecular weight (243.0821 g/mol) and structural integrity .
Reactivity and Stability
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-phenyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13?,15-/m0/s1 |
InChI Key |
YTMFRMLVZQOBDR-WUJWULDRSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2C1O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















